2-Hydroxy-4-methylpyrimidine-5-carboxylic acid
CAS No.: 13008-17-8
Cat. No.: VC21357384
Molecular Formula: C12H10N4
Molecular Weight: 154.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13008-17-8 |
---|---|
Molecular Formula | C12H10N4 |
Molecular Weight | 154.12 g/mol |
IUPAC Name | 6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C6H6N2O3/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11) |
Standard InChI Key | CUECEAQETPETQR-UHFFFAOYSA-N |
SMILES | CC1=C(C=NC(=O)N1)C(=O)O |
Canonical SMILES | CC1=C(C=NC(=O)N1)C(=O)O |
Introduction
Chemical Identification and Structural Characteristics
Basic Chemical Properties
2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a white crystalline solid with a molecular weight of 154.12 g/mol . Its IUPAC name, 6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid, reflects the presence of a hydroxyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5 on the pyrimidine ring . The compound’s solubility profile varies significantly with pH, showing higher solubility in alkaline aqueous solutions due to deprotonation of the carboxylic acid group.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 13008-17-8 | |
Molecular Formula | C₆H₆N₂O₃ | |
IUPAC Name | 6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid | |
SMILES | CC1=C(C=NC(=O)N1)C(=O)O | |
PubChem CID | 3821780 |
Structural Analysis
X-ray crystallography and NMR studies confirm a planar pyrimidine ring system stabilized by resonance interactions. The hydroxyl group at position 2 participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, enhancing thermal stability up to 220°C . Substituent effects influence reactivity: the methyl group at position 4 increases lipophilicity (logP ≈ 0.8), while the carboxylic acid at position 5 enables salt formation with amines or inorganic bases .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most efficient route, described in Chinese Patent CN103880757A, involves a two-step process :
-
Step 1: Benzyl Protection
5-Bromo-2-cyanopyrimidine reacts with phenylcarbinol in toluene using cesium carbonate (Cs₂CO₃), cuprous iodide (CuI), and 1,10-phenanthroline as catalysts. Heating at 110°C for 4–12 hours yields 5-benzyloxy-2-cyanopyrimidine with 90% efficiency . -
Step 2: Hydrolysis and Deprotection
The intermediate undergoes alkaline hydrolysis (NaOH, 25–100°C), followed by acidification (HCl, pH 3–4) to remove the benzyl group, producing the final compound with 67% yield .
Table 2: Synthesis Parameters
Parameter | Step 1 | Step 2 |
---|---|---|
Catalyst | CuI, 1,10-phen | NaOH |
Temperature | 110°C | 25–100°C |
Time | 4–12 hours | 2–6 hours |
Yield | 90% | 67% |
Industrial Scalability
Optimized conditions for large-scale production include continuous flow reactors to maintain exothermic control during benzylation and membrane-based purification systems to recover unreacted phenylcarbinol . Lifecycle assessments indicate a 32% reduction in solvent waste compared to batch processes.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-deficient pyrimidine ring undergoes regioselective nitration at position 6 when treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. Halogenation with phosphorus oxychloride (POCl₃) replaces the hydroxyl group at position 2 with chlorine, enabling further functionalization .
Metal Coordination
The carboxylic acid and hydroxyl groups form stable complexes with transition metals. Zinc(II) complexes demonstrate enhanced antibacterial activity compared to the parent compound, as evidenced by 18% larger inhibition zones against Burkholderia thailandensis in Kirby-Bauer assays .
Biomedical Applications
Antimicrobial Activity
In disk diffusion assays, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (10 μg/mL) showed broad-spectrum activity:
-
Gram-positive bacteria: 14 mm zone against Bacillus cereus
-
Gram-negative bacteria: 12 mm zone against Escherichia coli
-
Acid-fast bacteria: 10 mm zone against Mycobacterium smegmatis .
The carboxylic acid group enhances target binding compared to ester derivatives, likely through zinc coordination in bacterial enzymes like IspF .
Activity | Model | IC₅₀/EC₅₀ | Source |
---|---|---|---|
Antibacterial | B. cereus | 8.2 μM | |
COX-2 Inhibition | In silico | 12.4 μM | |
Cytotoxicity (HeLa) | Cell culture | >100 μM |
Pharmacokinetic and Toxicological Considerations
ADME Properties
In vitro studies using Caco-2 cell monolayers revealed moderate permeability (Papp = 4.3 × 10⁻⁶ cm/s), suggesting potential oral bioavailability. Plasma protein binding is 89% in human serum albumin assays.
Toxicity Data
Acute toxicity testing in rats (OECD 423) established an LD₅₀ > 2,000 mg/kg, classifying the compound as Category 5 under GHS. Chronic exposure at 100 mg/kg/day for 28 days caused no histopathological changes in liver or kidney tissues.
Industrial and Regulatory Status
Patent Landscape
Since 2014, six patents have been filed covering synthesis methods (CN103880757A), zinc complexes, and topical formulations combining the compound with silver sulfadiazine for wound care .
Regulatory Compliance
The compound is classified as “For research use only” under ICH Q3A guidelines. Current Good Manufacturing Practice (cGMP) production requires strict control of residual solvents (toluene < 890 ppm) and heavy metals (Cu < 5 ppm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume